3-O-Benzyl Estriol
Description
Historical Context and Evolution of Synthetic Steroid Research
The journey into synthetic steroid research began with early observations of the physiological effects of hormones. By the late 19th and early 20th centuries, significant progress in endocrinology set the stage for isolating and understanding these chemical messengers. A pivotal moment arrived in 1935 when German chemists Adolf Butenandt and Leopold Ruzicka independently synthesized testosterone from cholesterol derivatives, an achievement that earned them the 1939 Nobel Prize in Chemistry. researchgate.net This breakthrough unlocked the potential for creating synthetic versions of naturally occurring steroids.
The 1930s are often referred to as the "Decade of the Sex Hormones" due to the rapid determination of their molecular structures and their introduction into medical practice. scielo.br Following the synthesis of testosterone, researchers began to create a variety of anabolic-androgenic steroids (AAS) by modifying the testosterone molecule. uregina.ca These early synthetic steroids were primarily developed to enhance the anabolic (muscle-building) effects of testosterone while minimizing its androgenic (masculinizing) effects. uregina.ca
World War II further spurred innovation in steroid research, with studies exploring the potential of hormones to enhance the performance and recovery of soldiers. researchgate.net In the 1940s, the development of methods to synthesize progesterone (B1679170) from plant sources by Russell Marker, known as the "Marker Degradation," was a significant advancement that made mass production of synthetic hormones feasible. scielo.brorganic-chemistry.org This led to the development of the first oral contraceptives in the 1950s. organic-chemistry.org The 1960s and 1970s were particularly fruitful decades for the development of a wide array of synthetic steroids. researchgate.net
Significance of Estriol (B74026) Derivatives in Contemporary Chemical Biology Investigations
Estriol (E3) is one of the three major endogenous estrogens, alongside estradiol (B170435) (E2) and estrone (B1671321) (E1). While it is the most abundantly produced estrogen during pregnancy, it is considered a weaker estrogen compared to estradiol. In contemporary chemical biology, estriol and its derivatives are valuable tools for investigating the roles of estrogens in various physiological and pathological processes. aquigenbio.comoatext.comresearchgate.net
One of the key areas of investigation is the interaction of estriol derivatives with estrogen receptors (ERs), ERα and ERβ. rsc.org Studies have shown that chemical modifications to the estriol molecule can create derivatives with prolonged biological activity. rsc.org These long-acting derivatives can lead to a sustained presence of the hormone-receptor complex in the nucleus, resulting in a more pronounced and prolonged biological response. rsc.org This makes them useful for studying the temporal dynamics of estrogen signaling.
Furthermore, estriol derivatives are being explored for their potential therapeutic applications. oatext.comresearchgate.netnih.gov Research has indicated that estriol may have a safer profile than stronger estrogens, with a lower risk of certain adverse effects. nih.gov This has led to investigations into its use for managing menopausal symptoms and its potential role in autoimmune diseases and neurodegenerative conditions. uwindsor.ca The ability to synthesize a variety of estriol derivatives allows researchers to probe the structure-activity relationships of these compounds and to design molecules with specific biological activities.
Overview of 3-O-Benzyl Estriol's Role as a Synthetic Estrogen in Research
This compound is a synthetic derivative of estriol where the hydroxyl group at the 3-position of the steroid's A-ring is protected by a benzyl (B1604629) group. This modification is significant in the context of chemical biology research as it renders the most acidic phenolic hydroxyl group inert to certain reaction conditions. The benzyl ether is a commonly used protecting group in organic synthesis because it is stable to a wide range of reagents but can be readily removed under specific conditions, typically through hydrogenolysis. researchgate.netnih.gov
In research, this compound serves as a valuable intermediate in the synthesis of more complex estriol derivatives. nih.gov By protecting the 3-hydroxyl group, chemical modifications can be selectively performed at other positions on the estriol molecule. google.com Once the desired modifications are complete, the benzyl group can be removed to yield the final product. This strategy allows for the precise synthesis of novel estriol analogs with tailored biological activities.
As a synthetic estrogen, this compound itself is not typically used for its direct biological effects in vivo, as the bulky benzyl group would likely hinder its binding to estrogen receptors. Instead, its primary role is that of a research tool, facilitating the exploration of the chemical space around the estriol scaffold. The development of synthetic routes utilizing protected intermediates like this compound is crucial for advancing our understanding of estrogen biology and for the discovery of new therapeutic agents.
Scope and Objectives for Academic Inquiry into this compound
The academic inquiry into this compound is primarily focused on its utility as a synthetic building block and a tool for chemical biology research. The key objectives of this inquiry include:
Development of Efficient Synthetic Routes: A primary goal is to establish efficient and high-yielding methods for the synthesis of this compound. This includes optimizing the conditions for the selective benzylation of estriol's 3-hydroxyl group.
Exploration of its Synthetic Utility: Researchers aim to demonstrate the versatility of this compound as a key intermediate in the synthesis of a diverse range of estriol derivatives. This involves using it in various chemical transformations to modify other parts of the steroid nucleus.
Application in the Synthesis of Biologically Active Molecules: A significant objective is to utilize this compound in the synthesis of novel estriol analogs with potential therapeutic applications. This could include compounds with enhanced selectivity for specific estrogen receptor subtypes or with unique pharmacological profiles.
Investigation of its Role in Structure-Activity Relationship Studies: By enabling the synthesis of a variety of estriol derivatives, this compound plays a crucial role in studies aimed at understanding the relationship between the chemical structure of estrogens and their biological activity.
Use as a Reference Standard: this compound can also serve as a high-quality reference standard for analytical method development and validation in pharmaceutical and chemical research. researchgate.netaquigenbio.com
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPBUZZJUIEDX-RIQJQHKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582803 | |
| Record name | (16alpha,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18650-87-8 | |
| Record name | (16alpha,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzyloxy estriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties of 3 O Benzyl Estriol
The chemical and physical properties of 3-O-Benzyl Estriol (B74026) are fundamental to its use as a research chemical and synthetic intermediate.
Interactive Data Table of Chemical and Physical Properties
| Property | Value |
| Chemical Name | (8R,9S,13S,14S,16R,17R)-3-(benzyloxy)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
| CAS Number | 18650-87-8 |
| Molecular Formula | C₂₅H₃₀O₃ |
| Molecular Weight | 378.5 g/mol |
| Appearance | White to off-white solid |
| Purity | >95% (HPLC) |
| Solubility | Soluble in organic solvents such as chloroform and dichloromethane. |
Data sourced from multiple chemical suppliers and databases.
Interactive Data Table of Spectroscopic Data
| Spectroscopic Technique | Data |
| Mass Spectrometry (MS) | Predicted [M+H]⁺: 379.22676 |
| ¹H NMR (Predicted) | Peaks corresponding to aromatic protons of the benzyl (B1604629) group and the steroid A-ring, as well as signals for the steroidal backbone and the benzylic methylene protons. |
| ¹³C NMR (Predicted) | Signals for the 25 carbon atoms, including those of the steroid nucleus and the benzyl protecting group. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H stretching (from the 16- and 17-hydroxyl groups), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), and C-O stretching (ether linkage). |
Spectroscopic data is largely predicted based on the known spectra of similar compounds and may vary based on experimental conditions.
Synthesis and Manufacturing of 3 O Benzyl Estriol
The synthesis of 3-O-Benzyl Estriol (B74026) is a key process for its availability as a research chemical. The primary strategy involves the selective protection of the 3-hydroxyl group of estriol.
A common method for the formation of benzyl (B1604629) ethers is the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide. For the synthesis of 3-O-Benzyl Estriol, the phenolic hydroxyl group at the 3-position of estriol is significantly more acidic than the alcoholic hydroxyl groups at the 16- and 17-positions. This difference in acidity allows for selective deprotonation and subsequent benzylation at the 3-position under carefully controlled basic conditions.
A plausible synthetic route, adapted from general procedures for the benzylation of steroids, is as follows:
Deprotonation: Estriol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate aprotic solvent like dimethylformamide (DMF) or acetone. The base selectively removes the proton from the more acidic 3-hydroxyl group.
Benzylation: Benzyl bromide or benzyl chloride is then added to the reaction mixture. The resulting 3-phenoxide anion attacks the benzylic carbon in an Sₙ2 reaction, displacing the bromide or chloride ion and forming the benzyl ether linkage.
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove unreacted reagents and byproducts. This typically involves quenching the reaction with water, extracting the product into an organic solvent, washing the organic layer, drying it, and removing the solvent under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel, to yield pure this compound.
A patent for the synthesis of a related compound, estetrol, describes a similar strategy where a benzyl group is used to protect the 3-hydroxyl group of an estrone (B1671321) derivative. rsc.org This further supports the feasibility of the described synthetic approach for this compound.
Preclinical in Vitro Studies of 3 O Benzyl Estriol Analogs
Cell-Based Assays for Biological Activity Evaluation
Cell-based assays are fundamental in preclinical research to determine how a compound affects cellular processes in a controlled environment. These assays can reveal a compound's potential therapeutic effects and its mechanism of action at the cellular level.
Assays for Estrogen Receptor Activation and Transcriptional Activity (e.g., Luciferase Reporter Gene Assays)
Luciferase reporter gene assays are a common method to assess the activation of estrogen receptors (ERs) and the subsequent transcriptional activity of a compound. In these assays, cells, typically a breast cancer cell line like T47D, are engineered to contain a reporter gene (luciferase) linked to an estrogen response element (ERE). When a compound binds to and activates the ER, the receptor binds to the ERE, driving the expression of the luciferase enzyme. The amount of light produced by luciferase upon addition of a substrate is then measured to quantify the level of ER activation. scribd.com
Studies on 16-azidomethyl substituted 3-O-benzyl estrone (B1671321) analogs, namely 16α-azidomethyl-3-O-benzyl estrone (16AABE) and 16β-azidomethyl-3-O-benzyl estrone (16BABE), have utilized this assay. scribd.com The results indicated that both compounds possess considerable estrogenic activity, though at concentrations several orders of magnitude higher than the natural estrogen, 17β-estradiol. scribd.com This hormonal activity is a critical aspect of their pharmacological profile, suggesting that while they may have anticancer effects, they could also potentially promote the growth of estrogen-sensitive cancers. scribd.com However, in hormone-independent malignancies like triple-negative breast cancer, this hormonal agonist action may not limit their therapeutic potential. scribd.com
Investigations of Cellular Proliferation in Cancer Cell Lines
The antiproliferative activity of 3-O-benzyl estriol (B74026) analogs is a key area of investigation for their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, cellular proliferation. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Research on 16-azidomethyl substituted 3-O-benzyl estrone analogs (16AABE and 16BABE) has demonstrated their antiproliferative properties against various human gynecological cancer cell lines. The substitution pattern on the steroid's D-ring and the presence of the 3-O-benzyl ether group have been shown to significantly influence the cell growth-inhibitory potential of these compounds. scribd.com In general, 3-benzyl ethers have been found to be more potent than their 3-methoxy counterparts. scribd.com
Table 1: Antiproliferative Activity of 3-O-Benzyl Estrone Analogs
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16AABE | MDA-MB-231 (Triple-Negative Breast Cancer) | ~2 |
| 16BABE | MDA-MB-231 (Triple-Negative Breast Cancer) | Data Not Available |
| Fz25 (Triazole-Estradiol Analog) | MDA-MB-231 (Triple-Negative Breast Cancer) | 8.12 ± 0.85 |
| Fz25 (Triazole-Estradiol Analog) | MDA-MB-468 (Triple-Negative Breast Cancer) | 25.43 ± 3.68 |
Analysis of Cell Cycle Progression (e.g., Flow Cytometry)
To understand the mechanism behind the antiproliferative effects of these compounds, researchers analyze their impact on the cell cycle. Flow cytometry with a DNA-staining dye like propidium (B1200493) iodide is a standard technique for this purpose. This method allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
For the 3-O-benzyl estrone analog 16AABE, flow cytometry analysis revealed that it can induce cell cycle disturbance in MDA-MB-231 triple-negative breast cancer cells. Specifically, treatment with 16AABE led to a concentration-dependent increase in the subG1 (hypodiploid) population, which is indicative of apoptosis or programmed cell death. Another triazole-estradiol analog, Fz25, was also shown to cause G0/G1 phase cell cycle arrest in MDA-MB-231 cells.
Studies on Tubulin Polymerization Dynamics and Microtubule Interactions
Microtubules, which are dynamic polymers of tubulin, are crucial for cell division, and are therefore a significant target for anticancer drugs. Some steroid analogs exert their antiproliferative effects by directly interacting with the tubulin-microtubule system. The effect of a compound on tubulin polymerization can be assessed in a cell-free system using a photometric kinetic assay.
Studies on the 3-O-benzyl estrone analogs 16AABE and 16BABE have shown that they can substantially increase the rate of tubulin polymerization in vitro. Their effect was comparable or even superior to that of paclitaxel, a well-known microtubule-stabilizing agent. This suggests that a key part of their anticancer mechanism is the enhancement of microtubule assembly and stability, which disrupts the normal dynamics of the cytoskeleton required for mitosis.
Table 2: Effect of 3-O-Benzyl Estrone Analogs on Tubulin Polymerization
| Compound | Concentration | Effect on Tubulin Polymerization Rate |
|---|---|---|
| 16AABE | 500 µM | Significant Increase |
| 16BABE | 500 µM | Significant Increase |
| Paclitaxel (Reference) | 10 µM | Significant Increase |
Assessment of Cellular Migration and Invasion Abilities
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro assays such as the wound healing assay and the Boyden chamber assay are used to evaluate the anti-metastatic potential of compounds. The wound healing assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer. The Boyden chamber assay measures the ability of cells to invade through a Matrigel-coated membrane, which mimics the extracellular matrix.
The 3-O-benzyl estrone analogs 16AABE and 16BABE have been shown to inhibit the migration and invasive ability of breast cancer cells. scribd.com In wound healing assays with MCF-7 breast cancer cells, both compounds demonstrated a significant reduction in the cells' ability to close the wound over 48 hours. Furthermore, in Boyden chamber assays using MDA-MB-231 cells, these analogs efficiently hindered cell invasion, even at low concentrations. scribd.com
Biochemical Assays for Enzyme Inhibition and Receptor Binding
Biochemical assays are crucial for determining the direct interaction of a compound with its molecular targets, such as enzymes or receptors. These assays are performed in a cell-free system and provide quantitative data on binding affinity and inhibitory potency.
For estriol analogs, a key area of interest is their binding affinity to estrogen receptors (ERα and ERβ). Radioligand binding assays are a classic method to determine this. In this assay, a radiolabeled ligand for the receptor is allowed to bind in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured to determine its binding affinity (often expressed as an IC₅₀ or Ki value). While specific data for 3-O-Benzyl Estriol is scarce, the structural similarity to estradiol (B170435) suggests it would have some affinity for estrogen receptors.
Another important area of investigation for steroid analogs is the inhibition of enzymes involved in estrogen metabolism, such as steroid sulfatase (STS). STS converts inactive estrogen sulfates to active estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Assays to measure STS inhibition typically use placental microsomes or intact breast cancer cells that express the enzyme, with the conversion of a substrate like estrone-3-sulfate to estrone being quantified.
In Vitro Studies in Tissue Homogenates (e.g., Brain Homogenate)
Preclinical research utilizing tissue homogenates provides a crucial platform for investigating the metabolic and pharmacodynamic properties of novel compounds in a setting that closely mimics the complex biochemical environment of a specific organ. Studies on analogs of this compound, particularly in brain tissue, have offered insights into their potential neuroprotective mechanisms.
One notable study investigated the antioxidant activity of a lipophilic 3-O-benzyl-17β-estradiol derivative, a compound structurally related to this compound, within a brain homogenate prepared from ovariectomized rats. nih.gov The research focused on a unique antioxidant cycle where the phenolic A-ring of the estrogen derivative is converted to a non-aromatic para-quinol upon scavenging hydroxyl radicals. nih.gov This conversion results in a complete loss of estrogen receptor affinity and antioxidant capacity. nih.gov
Crucially, the study demonstrated that the parent compound could be recovered from this para-quinol form through an enzyme-catalyzed, NAD(P)H-dependent reductive aromatization process within the brain tissue homogenate. nih.gov A key finding was that this recovery process did not induce oxidative stress, as measured by hydrogen peroxide production. nih.gov While a control compound, estrone-3,4-quinone, significantly increased hydrogen peroxide levels (approximately a 5-fold increase), the conversion of the para-quinol back to the parent estrogen derivative did not generate oxidative stress compared to the control homogenate. nih.gov This suggests a "chemical shield" mechanism, where the synthetic estrogen derivative provides antioxidant neuroprotection without contributing to prooxidant activity during its regeneration in brain tissue. nih.gov
Table 1: In Vitro Activity of 3-O-Benzyl-17β-Estradiol Derivative in Rat Brain Homogenate
| Parameter | Compound | Activity/Result | Source |
|---|---|---|---|
| Oxidative Stress | Estrone-3,4-quinone (Positive Control) | ~5-fold increase in H₂O₂ production | nih.gov |
| (H₂O₂ production) | para-quinol → 3-O-benzyl-17β-estradiol | No significant increase in H₂O₂ production compared to control | nih.gov |
| Antioxidant Mechanism | 3-O-benzyl-17β-estradiol | Captures hydroxyl-radicals, converting to a para-quinol | nih.gov |
| Regeneration | para-quinol | Recovers parent compound via enzyme-catalyzed reductive aromatization | nih.gov |
Comparative Analysis with Endogenous Estrogens and Other Derivatives
The biological activity of this compound and its analogs is best understood when compared with endogenous estrogens like 17β-estradiol (E2), estrone (E1), and estriol (E3), as well as other synthetic derivatives. These comparisons typically focus on estrogen receptor (ER) binding affinity, transactivational capacity, and other specific biological effects like antiproliferative activity.
Endogenous estriol (E3) is itself a significantly weaker estrogen than estradiol (E2). wikipedia.org In one in vitro study, the relative binding affinity of estriol for human ERα and ERβ was found to be 11.3% and 17.6% of estradiol's affinity, respectively. wikipedia.org Its ability to activate gene transcription via these receptors was similarly lower, at 10.6% (ERα) and 16.6% (ERβ) of estradiol's activity. wikipedia.org Another study reported slightly different affinities of 14% for ERα and 21% for ERβ relative to estradiol, suggesting a potential preferential affinity for ERβ. wikipedia.org
The introduction of a 3-O-benzyl group modifies these properties. Research on a 3-O-benzyl-17β-estradiol derivative showed that it possessed reduced binding affinity for estrogen receptors compared to E2. nih.gov However, this structural modification conferred an increased potency in inhibiting lipid peroxidation. nih.gov This highlights a common theme where modifications to the core steroid structure can dissociate receptor binding affinity from other biological activities.
Studies on other related derivatives provide further context. For instance, certain 16,17-functionalized 3-O-benzyl estrone derivatives were identified as potent antiproliferative compounds, with the 3-benzyl ethers generally being more potent than their 3-methoxy counterparts. mdpi.com In another study, two 16-azidomethyl substituted 3-O-benzyl estrone analogs (16AABE and 16BABE) were found to exert estrogenic activity, but at concentrations several orders of magnitude higher than 17β-estradiol. mdpi.com Specifically, the concentrations needed to elicit 50% of the maximum estrogenic stimulation were approximately 5.5 nM for 16AABE and 178 nM for 16BABE, demonstrating considerably lower estrogenic potency than the endogenous hormone. mdpi.com Similarly, research on 3-O-benzyl 13α/β-estrones noted their increased antiproliferative effects in carcinoma cells. researchgate.net
Table 2: Comparative In Vitro Estrogenic and Biological Activities
| Compound | Target/Assay | Finding | Relative Potency/Affinity | Source |
|---|---|---|---|---|
| Estriol (E3) | Human ERα | Relative Binding Affinity | 11.3% - 14% of Estradiol | wikipedia.org |
| Human ERβ | Relative Binding Affinity | 17.6% - 21% of Estradiol | wikipedia.org | |
| Human ERα | Relative Transactivation | 10.6% of Estradiol | wikipedia.org | |
| Human ERβ | Relative Transactivation | 16.6% of Estradiol | wikipedia.org | |
| 3-O-Benzyl-17β-Estradiol Derivative | Estrogen Receptors | Receptor Binding | Reduced affinity vs. Estradiol | nih.gov |
| Lipid Peroxidation | Inhibition | Increased potency vs. Estradiol | nih.gov | |
| 16AABE (3-O-Benzyl Estrone Analog) | T47D-KBluc cells | Estrogenic Activity (EC₅₀) | ~5.5 nM | mdpi.com |
| 16BABE (3-O-Benzyl Estrone Analog) | T47D-KBluc cells | Estrogenic Activity (EC₅₀) | ~178 nM | mdpi.com |
| 3-O-Benzyl Estrone Derivatives | Cancer Cell Lines | Antiproliferative Potential | More potent than 3-methoxy analogs | mdpi.com |
| 3-O-Benzyl 13α/β-Estrones | A431 Carcinoma Cells | Antiproliferative Effect | Increased effect observed | researchgate.net |
Structure Activity Relationships Sar and Computational Modeling
Impact of O-Benzylation at C-3 Position on Receptor Affinity and Biological Activity
The hydroxyl group at the C-3 position of the estrogen scaffold is critical for high-affinity binding to estrogen receptors (ERs). Derivatization of this hydroxyl group, such as through O-alkylation or O-benzylation, can profoundly impact both receptor affinity and the subsequent biological response. While direct studies on 3-O-Benzyl Estriol (B74026) are not extensively detailed in the provided literature, insights can be drawn from studies on related 3-O-alkylated or modified estrogen derivatives.
Influence of Substituent Modifications on the Estriol Scaffold
Modifications at various positions of the estriol scaffold have been extensively studied to understand their impact on ER binding and biological activity. These investigations provide a framework for predicting the behavior of 3-O-Benzyl Estriol and related compounds.
Stereochemistry plays a pivotal role in the biological potency of steroid ligands. For example, indenestrol (B48675) A (IA), a stilbestrol analog, exhibits stereochemical specificity for the mouse estrogen receptor (mER), with the S-enantiomer displaying significantly higher binding affinity and biological activity than the R-enantiomer nih.govnih.gov. Similarly, studies on other estrogen derivatives have indicated that specific stereochemical configurations are crucial for optimal interaction with the ER ligand-binding domain (LBD) nih.govnih.govnih.gov. The precise three-dimensional arrangement of atoms, including those in the benzyl (B1604629) moiety of this compound, would therefore be critical for its interaction with the ER.
Substitutions on the A-ring of the estrogen scaffold can influence receptor binding and activity. For instance, modifications at the 4-position, such as in 4-hydroxyestradiol (B23129) 17-sulfate, highlight the potential impact of A-ring functionalization ontosight.ai. Studies on A-ring modified estradiol (B170435) derivatives have shown that substituents can affect sulfatase inhibition and estrogenicity nih.gov. For example, a 2-methoxy substitution on an estrone (B1671321) core resulted in potent sulfatase inhibition nih.gov. These modifications underscore the sensitivity of the ER to alterations in the A-ring, which is involved in crucial hydrophobic and hydrogen bonding interactions within the receptor's binding pocket mdpi.com.
The D-ring, particularly the hydroxyl group at C-17α, is vital for estrogenic activity. Modifications at C-16 and C-17 positions have been widely explored. Studies on 17-substituted estradiol derivatives reveal that such modifications can alter biological properties acs.org. Quantitative structure-activity relationship (QSAR) analyses of 11β-, 16R-, and 17R-substituted estradiols have demonstrated that substituents at these positions significantly impact binding affinity u-tokyo.ac.jp. For instance, the presence of a 16R-hydroxyl group, as seen in estriol, was found to be a significant factor in QSAR models u-tokyo.ac.jp. The 17α-position is also a common site for derivatization, with complex side chains being introduced, further influencing receptor interactions ontosight.ai.
The presence and substitution pattern of the benzyl group itself can critically influence the activity of ER ligands. Research on various ER ligands incorporating benzyl moieties has provided valuable insights. For example, in certain dual-mechanism ER inhibitors, an E-ring substituted benzyl compound demonstrated that the benzyl group can act as a docking platform, potentially destabilizing helix 12 of the ER LBD biorxiv.org. In other studies involving tris-benzamide compounds, benzyl groups were shown to confer high potency and comparable binding affinity to other branched alkyl groups acs.org. Furthermore, the conformational flexibility and orientation of benzyl groups within the ER binding pocket can lead to different binding modes and cellular signaling outcomes nih.gov. These findings suggest that the specific positioning and potential modifications of the benzyl moiety in this compound would significantly dictate its interaction dynamics with the estrogen receptor.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Compound Characterization and Quantification
Chromatographic methods are indispensable for separating complex mixtures and quantifying individual components like 3-O-Benzyl Estriol (B74026). Their ability to resolve structurally similar compounds, coupled with sensitive detection systems, makes them ideal for steroid analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique widely used for steroid analysis. It combines the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry. This method is adept at analyzing complex biological matrices, such as serum or urine, often requiring minimal sample preparation or specific derivatization steps.
Research has demonstrated the application of LC-MS/MS for the simultaneous quantification of multiple steroid hormones, including estrogens like estriol, in biological samples nih.govnoaa.govnist.govresearchgate.netmdpi.comthermofisher.comfarmaciajournal.com. For instance, a method was developed for the simultaneous quantification of 12 steroid hormones, including estriol, using LC-MS/MS with protein precipitation and liquid-liquid extraction, achieving high accuracy and reliability nih.govresearchgate.net. Another study highlighted the development of a 2D-LC/MS/MS method for multiplex analysis of 15 steroid hormones in plasma, achieving good precision and accuracy with minimal sample processing mdpi.com. The technique allows for sensitive detection, with lower limits of quantification (LLOQs) in the picogram per milliliter range for various steroids thermofisher.comthermofisher.com. LC-MS/MS methods can also be employed for the analysis of conjugated steroids, either by direct analysis or after a deconjugation step oup.comnih.govnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis, especially when coupled with tandem mass spectrometry (GC-MS/MS). Due to the low volatility and thermal lability of many steroids, derivatization is often required to convert them into more volatile and stable forms, typically silyl (B83357) ethers or other derivatives nih.govmdpi.commdpi.comnih.govoup.com. This derivatization enhances their chromatographic behavior and improves ionization efficiency in the mass spectrometer.
GC-MS has been extensively used for comprehensive steroid profiling, particularly for urinary metabolites, aiding in the diagnosis of endocrine disorders mdpi.comoup.com. Methods have been developed for the determination of various steroid hormones and their metabolites using GC-MS/MS, often involving solid-phase extraction and derivatization steps mdpi.commdpi.com. For example, a GC-MS/MS method utilizing solid-phase derivatization was developed for steroid hormones in urine, achieving limits of detection and quantification comparable to conventional methods mdpi.com. The technique is also valuable for analyzing complex steroid mixtures where precise separation is critical mdpi.comoup.com.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including steroids. It is often employed with UV-Vis detection, but can also be coupled with mass spectrometry (HPLC-MS) for enhanced sensitivity and specificity. HPLC methods are valuable for analyzing steroids in various matrices, including pharmaceutical preparations and environmental samples oup.comscielo.brrjptonline.orgpensoft.nettandfonline.commdpi.comresearchgate.netresearchgate.net.
Research has shown the development of HPLC methods for the analysis of specific steroid compounds and mixtures, demonstrating good linearity, accuracy, and precision oup.comscielo.brrjptonline.orgpensoft.nettandfonline.com. For instance, an HPLC method was developed for the quantitative analysis of dexamethasone (B1670325) acetate (B1210297) in microemulsions, achieving high accuracy and precision scielo.br. Similarly, an RP-HPLC method was established for the analytical characterization of the anabolic steroid Methenolone acetate in food supplements pensoft.net. HPLC can also be used for the analysis of estrogens in water samples, with optimized methods providing good recovery and precision mdpi.comresearchgate.net. The versatility of HPLC allows for the resolution of different classes of steroids and their individual components based on structural differences oup.com.
Sample Preparation Strategies for Complex Research Matrices
Effective sample preparation is paramount for successful analysis of 3-O-Benzyl Estriol, especially when dealing with complex biological or environmental matrices. These steps aim to isolate the analyte, remove interfering substances, and concentrate the sample to levels suitable for instrumental detection.
Solid Phase Extraction (SPE) Techniques
Solid Phase Extraction (SPE) is a widely adopted sample preparation technique for isolating and concentrating analytes from complex matrices. It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest, while interfering compounds are washed away. The retained analyte is then eluted with a suitable solvent. SPE is favored for its efficiency, versatility, and ability to reduce solvent consumption compared to liquid-liquid extraction (LLE) thermofisher.comthermofisher.comnih.govaustinpublishinggroup.comrsc.orgmdpi.comuoa.gr.
SPE methods have been successfully developed and validated for the simultaneous extraction of multiple steroid hormones from various matrices, including serum, plasma, and urine thermofisher.comthermofisher.comnih.govrsc.orgnih.gov. For example, a simple and fast SPE method was developed for the extraction of 11 steroids from serum for LC-MS/MS analysis, achieving recovery rates between 42% and 95% thermofisher.com. Another study reported an on-line SPE coupled with UHPLC-MS/MS for the determination of fourteen hormones in wastewater samples, optimizing various parameters for efficient extraction rsc.org. SPE is also employed as a clean-up step to suppress matrix interferences in hormone analysis uoa.gr. The choice of SPE sorbent (e.g., C18, HLB) and elution solvent is critical for optimizing recovery and selectivity nih.govaustinpublishinggroup.com.
Deconjugation Methodologies
Many steroid hormones, including estriol, are excreted in biological fluids in conjugated forms, such as sulfates and glucuronides oup.comnih.govfrontiersin.orgnih.govresearchgate.net. These conjugates are more water-soluble but less biologically active and require deconjugation to release the free steroid for accurate analysis, especially when using techniques like GC-MS that require volatile compounds. Deconjugation can be achieved through enzymatic or chemical methods.
Enzymatic hydrolysis, typically using β-glucuronidase and sulfatase enzymes, is a common approach for breaking down steroid conjugates oup.comfrontiersin.orgnih.govresearchgate.net. These enzymes can be derived from various biological sources, such as bacterial preparations (e.g., Escherichia coli) or mammalian tissues mdpi.comnih.gov. The optimization of enzymatic deconjugation conditions, including enzyme type, pH, temperature, and incubation time, is crucial for efficient hydrolysis oup.comresearchgate.net. Chemical deconjugation methods, such as acid-catalyzed solvolysis (e.g., using hydrochloric acid in methanol), can also be employed and are often considered more cost-effective and time-saving for environmental samples researchgate.net. For GC-MS analysis, derivatization reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used after deconjugation to enhance volatility and stability mdpi.comnih.gov.
Chemical Derivatization for Enhanced Detection Sensitivity
Chemical derivatization plays a crucial role in improving the sensitivity and detectability of compounds like this compound, particularly when analyzing them in complex biological or environmental matrices where concentrations can be exceedingly low. Estrogens, including derivatives such as this compound, often exhibit poor ionization efficiencies in mass spectrometry, necessitating derivatization to enhance their signal nih.govddtjournal.comdphen1.com.
The primary goal of derivatization is to introduce functional groups that improve the molecule's interaction with the analytical system. For estrogens, derivatization typically targets the phenolic hydroxyl group. Reagents commonly employed for this purpose include pentafluorobenzyl (PFB), pyridyl-3-sulfonyl (PS), dansyl (D), and various pyridinium (B92312) derivatives nih.govddtjournal.commdpi.com. These modifications can increase ionization efficiency, improve chromatographic separation, and lead to specific fragmentation patterns in mass spectrometry, thereby enabling detection at picogram per milliliter (pg/mL) or even femtogram on-column levels nih.govmdpi.com.
For instance, derivatization with reagents like 2-fluoro-1-methyl-pyridinium-p-toluene-sulfonate (FluMP) has been shown to significantly enhance the sensitivity of estrogen detection by paper-spray ionization mass spectrometry (PSI-MS), improving detection limits by orders of magnitude compared to non-derivatized methods mdpi.com. Similarly, pre-ionized derivatization procedures, such as forming N-methyl pyridinium-3-sulfonyl (NMPS) derivatives, have proven effective for achieving high sensitivity in quantifying unconjugated estrogens nih.gov. The strategy of selective derivatization is also vital for minimizing interference from non-estrogen steroids, thereby enhancing analytical specificity google.com.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise molecular structure of compounds like this compound, confirming its identity, and characterizing any related compounds or degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of structural elucidation in organic chemistry numberanalytics.comavestia.comresearchgate.netiiserkol.ac.inacs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity of atoms within a molecule. Techniques such as ¹H NMR and ¹³C NMR reveal the types of hydrogen and carbon atoms present and their immediate chemical environment numberanalytics.comiiserkol.ac.inbhu.ac.in. Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), offer crucial insights into atom-to-atom connectivities and spatial relationships, which are vital for confirming complex structures and stereochemistry numberanalytics.comresearchgate.net. For example, NMR is routinely used in conjunction with other spectroscopic methods to confirm the structures of novel compounds and their degradation products researchgate.net.
Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, allowing for the determination of elemental formulas and aiding in the differentiation of isomeric compounds avestia.comacs.orgjst.go.jp. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting selected ions and analyzing the resulting product ions, which can reveal structural features and functional groups ddtjournal.comavestia.comrsc.org. For steroid hormones, specific fragmentation patterns in MS/MS spectra can be characteristic and help in identifying related compounds rsc.org.
Bioanalytical Techniques for Receptor Analysis
Bioanalytical techniques are employed to understand how compounds like this compound interact with biological targets, such as estrogen receptors (ERs), which is critical for assessing their biological activity and potential as selective estrogen receptor modulators (SERMs) nih.govresearchgate.netnih.govcymitquimica.com.
Receptor Binding Assays: These assays directly measure the affinity of a compound for a specific receptor. For this compound and related compounds, studies have investigated their binding affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) nih.govresearchgate.net. These studies often involve radioligand binding assays where the compound's ability to displace a known radiolabeled ligand from the receptor is quantified nih.gov. The results are typically expressed as IC₅₀ values (the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand) or relative binding affinities (RBAs) compared to a reference compound like 17β-estradiol nih.govresearchgate.netnih.gov. Compounds demonstrating high binding affinity and selectivity for ERα have shown potential as SERMs nih.govresearchgate.net.
Reporter Gene Assays (e.g., CALUX): Cell-based reporter gene assays, such as the Chemically Activated Luciferase eXpression (CALUX) assay, are widely used to assess the functional activity of compounds at the receptor level nih.govresearchgate.net. These assays utilize cells engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by a specific receptor, such as the estrogen receptor researchgate.net. When a compound binds to the receptor and activates it, the reporter gene is expressed, leading to a measurable signal (e.g., light output from luciferase). This allows for the quantification of both estrogenic (agonist) and anti-estrogenic (antagonist) activities nih.govresearchgate.net. Such assays are crucial for understanding the pharmacological profile of potential therapeutic agents or endocrine-disrupting compounds nih.govresearchgate.netnih.govresearchgate.net.
Compound List:
this compound
Emerging Research Directions and Future Perspectives
3-O-Benzyl Estriol (B74026) as a Chemical Probe in Biological Systems
3-O-Benzyl Estriol is being investigated as a chemical probe to elucidate specific biological pathways and molecular interactions. Chemical probes are essential tools in chemical biology, allowing researchers to selectively interact with and study biological targets, thereby providing insights into cellular mechanisms. While direct studies specifically detailing this compound's use as a probe are emerging, the broader class of estrogen derivatives has been utilized to investigate estrogen receptor (ER) signaling pathways researchgate.netnih.govnih.govphysiology.orgmdpi.com. The benzyl (B1604629) modification at the 3-O position of estriol is likely designed to alter its pharmacokinetic properties, receptor binding affinity, or specificity, making it a potentially valuable tool for probing estrogenic or anti-estrogenic effects in various biological contexts. Research into estrogen derivatives has shown their ability to modulate ERα transactivation activity and influence the growth of ER-positive cells acs.org. Further development of such derivatives as probes could enable detailed studies of ER-mediated gene expression and non-genomic signaling pathways nih.govnih.gov.
Development of Novel Estriol-Based Scaffolds for Advanced Chemical Biology Research
The estriol scaffold, with its inherent biological relevance as an estrogen, serves as a promising foundation for developing novel chemical biology tools. Modifications, such as the benzyl ether linkage in this compound, can be systematically explored to create new molecular scaffolds. These scaffolds can be designed to interact with specific protein targets or to serve as building blocks for more complex molecular probes or inhibitors nih.govtandfonline.comacs.orgnih.gov. The development of novel estrogen-based scaffolds aims to enhance selectivity, potency, and specificity for particular biological targets, which is crucial for advancing chemical biology research. For instance, research has focused on creating selective estrogen receptor modulators (SERMs) based on modified estrogen structures to target specific cellular responses tandfonline.com. The exploration of such modified estriol scaffolds could lead to the creation of sophisticated chemical biology tools for dissecting complex cellular processes.
Integration of Computational and Experimental Approaches in Estrogen Derivative Research
The synergy between computational modeling and experimental validation is increasingly vital in the research of estrogen derivatives, including compounds like this compound jpionline.orgacs.orgresearchgate.netnih.govmdpi.comdrugpatentwatch.compreprints.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netfrontiersin.org. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to predict how these molecules interact with their biological targets, such as estrogen receptors acs.orgresearchgate.netnih.govmdpi.comnih.govresearchgate.net. These in silico methods help in understanding the structure-activity relationships (SAR) and guiding the design of new compounds with desired properties researchgate.netnih.govmdpi.com. Experimental validation, including in vitro assays and cell-based studies, is then crucial to confirm these computational predictions jpionline.orgacs.orgfrontiersin.org. This integrated approach accelerates the discovery and optimization process for novel estrogen derivatives, enabling a more efficient exploration of their therapeutic potential and biological mechanisms. For example, computational docking analysis has been used to model the interaction of estrogen derivatives with the estrogen receptor binding pocket acs.org.
Unexplored Mechanistic Pathways and Novel Biological Targets of this compound
While estriol and its derivatives are known to interact with estrogen receptors, the full spectrum of their biological activities and potential targets remains an active area of research. This compound, as a modified estriol, may exhibit unique mechanistic pathways or interact with novel biological targets beyond the canonical estrogen receptor signaling. Research into estrogen signaling pathways has revealed both genomic and non-genomic mechanisms, as well as cross-talk with other signaling cascades like MAPK and PI3K/Akt researchgate.netnih.govnih.govmdpi.com. It is plausible that this compound could engage in these non-canonical pathways or interact with other cellular components. Future research could focus on identifying these unexplored pathways and novel targets, potentially revealing new therapeutic applications or a deeper understanding of steroid hormone action. For instance, studies on other estrogen derivatives have identified interactions with progesterone (B1679170) receptors and effects on tubulin polymerization, suggesting diverse biological roles researchgate.netmdpi.com.
Methodological Advancements for Comprehensive Analysis of Steroid Metabolites in Research
The accurate and comprehensive analysis of steroid metabolites, including modified derivatives like this compound, is critical for advancing research in endocrinology and pharmacology. Significant methodological advancements have been made in analytical techniques, particularly in mass spectrometry (MS)-based approaches oup.comclinlabint.comnih.govnih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.netrsc.orgnih.govtohoku.ac.jpmdpi.com. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards for steroid profiling due to their high sensitivity, specificity, and multiplexing capabilities clinlabint.comnih.govmdpi.comnih.govresearchgate.netnih.govtohoku.ac.jpmdpi.com. These methods allow for the simultaneous quantification of multiple steroids and their metabolites in biological samples, providing detailed insights into metabolic pathways and disease states oup.comclinlabint.comnih.govnih.govresearchgate.netnih.govmdpi.comnih.govnih.govtohoku.ac.jpmdpi.com. Recent developments include advancements in high-resolution mass spectrometry, ion mobility-mass spectrometry, and automated sample preparation techniques, which further enhance the accuracy, throughput, and comprehensiveness of steroid metabolome analysis nih.govresearchgate.netnih.govresearchgate.netnih.govnih.gov. These methodological improvements are essential for the detailed characterization and understanding of compounds like this compound in complex biological matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
